molecular formula C8H6BrNO3 B14076663 5-Bromo-2,3-dihydro-6-nitrobenzofuran CAS No. 84594-79-6

5-Bromo-2,3-dihydro-6-nitrobenzofuran

Katalognummer: B14076663
CAS-Nummer: 84594-79-6
Molekulargewicht: 244.04 g/mol
InChI-Schlüssel: NGPNHPVGXHZDQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2,3-dihydro-6-nitrobenzofuran: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 6th position, and a partially saturated furan ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydro-6-nitrobenzofuran typically involves the bromination and nitration of a benzofuran precursor. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2,3-dihydro-6-nitrobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-2,3-dihydro-6-nitrobenzofuran is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: Benzofuran derivatives, including this compound, have shown potential in various biological applications. They exhibit anti-tumor, antibacterial, and antiviral activities. This compound is being studied for its potential use in developing new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its reactivity makes it a valuable building block for various chemical processes .

Wirkmechanismus

The mechanism of action of 5-Bromo-2,3-dihydro-6-nitrobenzofuran involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate electrophilic aromatic substitution. These interactions can lead to the modulation of biological pathways, making the compound useful in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

  • 5-Bromo-2,3-dihydrobenzofuran
  • 5-Nitro-2,3-dihydrobenzofuran
  • 6-Bromo-2,3-dihydrobenzofuran

Comparison: 5-Bromo-2,3-dihydro-6-nitrobenzofuran is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced or different biological activities, making it a valuable subject for further research .

Eigenschaften

CAS-Nummer

84594-79-6

Molekularformel

C8H6BrNO3

Molekulargewicht

244.04 g/mol

IUPAC-Name

5-bromo-6-nitro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H6BrNO3/c9-6-3-5-1-2-13-8(5)4-7(6)10(11)12/h3-4H,1-2H2

InChI-Schlüssel

NGPNHPVGXHZDQY-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=CC(=C(C=C21)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.